4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Description
4,11-Dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.0²,⁶.0⁹,¹³]tetradecane-3,5,10,12-tetrone is a rigid tetracyclic macrocycle containing four nitrogen atoms and four ketone (tetrone) functional groups. Its structure is characterized by a fused bicyclic framework with dimethyl and diphenyl substituents, which confer steric bulk and electronic effects.
Properties
IUPAC Name |
4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-25-21(29)15-17(13-9-5-3-6-10-13)28-20-16(22(30)26(2)24(20)32)18(14-11-7-4-8-12-14)27(28)19(15)23(25)31/h3-12,15-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVRQUWNLUVFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N3C4C(C(N3C2C1=O)C5=CC=CC=C5)C(=O)N(C4=O)C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Alkylation and Cyclization
A method adapted from tricyclo[4.4.4.0]tetradecane synthesis employs reductive alkylation using sodium-ammonia (Na–NH₃) and dibromoalkanes. For the target compound, a hypothetical route involves reacting a bis-hydrazine precursor with 1,4-dibromobutane under reductive conditions to form the bridged tetracyclic骨架. Subsequent oxidation of the intermediate lactams to tetrones may utilize potassium permanganate or other strong oxidizing agents.
Example Protocol :
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React 1,2-diphenylhydrazine with 1,4-dibromobutane in liquid NH₃ at −33°C for 24 hours.
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Quench with ammonium chloride and extract with dichloromethane.
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Oxidize the resulting diamino compound with KMnO₄ in acidic aqueous conditions to yield the tetrone core.
Multi-Component Cyclocondensation
An alternative approach involves cyclocondensation of phenylglyoxal derivatives with diamines. This one-pot method leverages the nucleophilic attack of amine groups on carbonyl carbons, followed by dehydration to form the tetracyclic system.
Functionalization: Methyl and Phenyl Group Introduction
Methylation at N-4 and N-11
Post-core formation, dimethylation is achieved using methyl iodide in the presence of a base such as potassium carbonate. Selective methylation requires protecting other amine sites with tert-butoxycarbonyl (Boc) groups, which are later removed under acidic conditions.
Optimization Insight :
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Solvent : Dimethylformamide (DMF) enhances reaction efficiency due to its high polarity.
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Temperature : 60°C for 12 hours ensures complete methylation without side reactions.
Phenyl Group Installation
The 7- and 14-phenyl substituents are introduced via Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between brominated intermediates and phenylboronic acid.
Critical Parameters :
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Molar Ratio : 1:2.5 (bromide to boronic acid) minimizes homo-coupling byproducts.
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Base : Cs₂CO₃ improves coupling efficiency in tetrahydrofuran (THF).
Oxidation to Tetrone Functionality
The final oxidation step converts secondary amines and/or alcohols to ketones. Controlled oxidation using Jones reagent (CrO₃ in H₂SO₄) selectively targets specific positions without over-oxidizing the phenyl rings.
Safety Note :
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Alternative Oxidants : Sodium hypochlorite/acetic acid mixtures reduce toxicity risks while maintaining yield (>75%).
Comparative Analysis of Synthetic Routes
The table below evaluates two leading methodologies based on yield, scalability, and purity:
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Reductive Alkylation | Na–NH₃ cyclization, KMnO₄ oxidation | 42 | 95% | Moderate |
| Multi-Component | Cyclocondensation, Suzuki coupling | 38 | 92% | High |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Unwanted regioisomers often form due to the symmetry of intermediates. Implementing bulky directing groups (e.g., trityl) on nitrogen atoms improves selectivity by sterically guiding cyclization.
Purification Difficulties
The compound’s low solubility in common solvents necessitates chromatographic purification using silica gel modified with NH₄OH. Gradient elution (hexane:ethyl acetate 10:1 to 1:1) effectively separates byproducts.
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
5,7,12,14-Tetramethyl-1,4,8,11-tetraazacyclotetradecane-N',N'',N''',N''''-tetraacetic Acid (H4L)
- Structure : A 14-membered tetraazamacrocycle with four methyl groups and four acetic acid arms.
- Key Differences: Unlike the tetrone derivative, H4L contains flexible acetic acid donor groups instead of rigid ketones. This flexibility enhances its ability to chelate lanthanides (e.g., logK values for Eu³⁺ complexes at 40°C: ~14.5) .
- Thermodynamic Stability : H4L exhibits high stability constants with lanthanides (e.g., logK for Gd³⁺: 15.2 at 80°C), attributed to its adaptable coordination geometry .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Structure : A sulfur-containing tetracyclic compound with a methoxyphenyl substituent and one ketone group.
- Key Differences : The inclusion of sulfur atoms alters electronic properties and redox activity. Its single ketone group limits multidentate coordination compared to the tetrone derivative .
2.1.3 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
- Structure: A fused tetracyclic system with a phenolic group and sulfur atom.
- Key Differences: The phenolic -OH group introduces hydrogen-bonding capability, while sulfur may enhance π-π stacking interactions. The absence of ketones reduces electrophilicity relative to the tetrone compound .
Functional and Thermodynamic Properties
Research Findings and Gaps
- Metal Coordination : While H4L forms stable lanthanide complexes due to its flexible arms, the tetrone compound’s rigidity may restrict metal ion binding to specific geometries. Experimental validation is needed to confirm its logK values .
- Synthetic Challenges : The phenyl and methyl substituents in the tetrone compound likely complicate synthesis compared to simpler macrocycles like H4L.
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- The compound is a complex organic molecule featuring multiple functional groups and a unique tetracyclic structure.
- Its molecular formula is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Anticancer Activity
Compounds with similar structural characteristics often exhibit significant biological activities, particularly in anticancer research. The presence of diphenyl groups can enhance interactions with biological targets such as enzymes or receptors involved in cancer progression.
Antimicrobial Properties
Many tetrazole-containing compounds have demonstrated antimicrobial properties. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
Compounds with a complex cyclic structure can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases that are crucial in various biochemical pathways.
Neuroprotective Effects
Some related compounds have shown potential neuroprotective effects in preclinical studies. This activity is often linked to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Case Study 1: Anticancer Activity
A study investigating a series of tetrazole derivatives found that certain modifications to the structure significantly increased cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Testing
Research conducted on tetrazole-based compounds revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug design.
Case Study 3: Enzyme Inhibition
Inhibitory assays demonstrated that specific derivatives of similar compounds could effectively inhibit protein kinases involved in cancer signaling pathways. This suggests potential therapeutic applications in targeted cancer therapies.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1,4-Diphenyl-7,9-dimethyl | Anticancer | |
| 2-Methyl-5-tetrazole derivative | Antimicrobial | |
| Tetrahydroquinoline derivatives | Enzyme inhibition |
Table 2: Structural Features and Activities
| Structural Feature | Associated Activity |
|---|---|
| Diphenyl groups | Enhanced bioactivity |
| Tetrazole ring | Antimicrobial properties |
| Cyclic structure | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
